molecular formula C20H19N5O2 B2383744 (E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1257556-21-0

(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2383744
CAS RN: 1257556-21-0
M. Wt: 361.405
InChI Key: IEBHTFSIHZRTCT-RMKNXTFCSA-N
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Description

The compound “(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one” is a complex organic molecule with the molecular formula C20H19N5O2 . It is a yellow solid .


Molecular Structure Analysis

The compound has a complex structure that includes a furan ring, a pyridazin ring, and a piperazine ring . The exact 3D conformation would depend on the specific conditions and environment.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 361.4 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point are not available in the data I have .

Scientific Research Applications

Pharma Market Reflections

The compound is mentioned in the context of derivatives like Azetidine, pyrrolidine, and piperidine being used as alpha-subtype selective 5-HT-1D receptor agonists for treating migraines. These compounds are characterized by their fewer side effects (Habernickel, 2001).

Heterocyclic Compounds in Histamine Receptor Antagonism

A study discusses the synthesis of molecules consisting of a heterocyclic core flanked by basic functionalities for in vitro affinity at the human histamine H(3) receptor. The series included diverse hetero-aromatic linkers like pyridine and furan, indicating the relevance of such structures in receptor antagonism (Swanson et al., 2009).

Synthesis for Anticancer Activity

The compound is referenced in the synthesis of piperazine-2,6-dione derivatives, with some showing significant anticancer activity. This highlights the compound's relevance in synthesizing derivatives with potential therapeutic applications (Kumar et al., 2013).

Antipsychotic Potential

A series of novel butyrophenones, including derivatives of the compound, were evaluated as potential antipsychotic agents. These compounds showed affinity for dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders (Raviña et al., 2000).

Adenosine Receptor Antagonism

The compound is involved in the synthesis of piperazine-derived triazolo[1,5-a]pyrazines as adenosine A2a receptor antagonists. These findings are crucial for developing therapeutics targeting adenosine receptors (Peng et al., 2005).

Antidepressant and Antianxiety Activities

A novel series of compounds related to the given chemical structure were synthesized and evaluated for their antidepressant and antianxiety activities. The results showed significant activity in these domains, highlighting the compound's potential in developing mental health therapeutics (Kumar et al., 2017).

Anti-Tubercular Agents

Research indicates the compound's role in synthesizing derivatives as potent anti-tubercular agents, with several compounds showing significant activity against Mycobacterium tuberculosis (Srinivasarao et al., 2020).

Anti-Inflammatory and Antihistaminic Activities

Compounds involving the given chemical structure were synthesized and evaluated for antihistaminic activity and inhibitory effects on eosinophil infiltration. Some compounds showed potent antihistaminic activity with the added benefit of anti-inflammatory effects, suggesting their potential use in treating allergic conditions (Gyoten et al., 2003).

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. It may have potential biological activities, but further studies would be needed to confirm this .

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c26-20(9-6-16-4-3-15-27-16)25-13-11-24(12-14-25)19-8-7-18(22-23-19)17-5-1-2-10-21-17/h1-10,15H,11-14H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBHTFSIHZRTCT-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C=CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)/C=C/C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

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